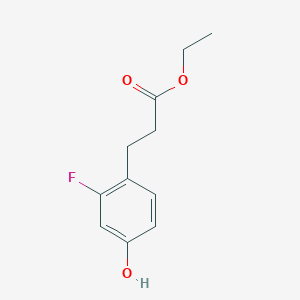

Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3,5,7,13H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUFSWWLZLUAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate (CAS No. 691904-78-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Phenolic Building Block

Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate, with the Chemical Abstracts Service (CAS) number 691904-78-6 , is a specialized organic molecule that holds significant value as a building block and intermediate in the synthesis of complex pharmaceutical compounds.[1][2][3] Its structure, featuring a fluorinated phenol connected to a propanoate ester chain, offers a unique combination of functionalities that are highly sought after in medicinal chemistry. The strategic placement of a fluorine atom on the phenyl ring can profoundly influence the physicochemical and biological properties of a parent molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile intermediate, with a particular focus on its role in drug discovery and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthetic chemistry and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 691904-78-6 | [2] |

| Molecular Formula | C₁₁H₁₃FO₃ | [1] |

| Molecular Weight | 212.22 g/mol | [1] |

| Purity | >97% | [1] |

| Appearance | Not explicitly stated, but related compounds are often solids or liquids. | |

| Storage | Sealed in a dry environment at 2-8°C. | [2] |

Analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are essential for confirming the identity and purity of this compound. While specific spectral data is proprietary to commercial suppliers, these institutions confirm the availability of such characterization data upon request.[2]

Synthesis of this compound: A Conceptual Workflow

While a specific, detailed, and publicly available synthesis protocol for this compound is not extensively documented in readily accessible literature, a plausible and logical synthetic route can be conceptualized based on established organic chemistry principles and analogous transformations of similar phenolic compounds. A common and effective method would likely involve the catalytic hydrogenation of a corresponding unsaturated precursor, such as an ethyl coumarin-3-carboxylate derivative.

Conceptual Synthesis Workflow

References

physicochemical properties of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Introduction

This compound is a substituted phenylpropanoic acid derivative. Molecules within this class are significant scaffolds in medicinal chemistry and drug development, known to interact with various biological targets.[1] A thorough understanding of the physicochemical properties of a novel compound like this is a non-negotiable prerequisite for its advancement in any research and development pipeline. These properties govern everything from reaction kinetics and purification strategies during synthesis to solubility, absorption, distribution, metabolism, and excretion (ADME) characteristics in biological systems.

This guide provides a comprehensive overview of the core . As explicit experimental data for this specific molecule is not widely published, we will combine theoretical predictions based on its chemical structure with detailed, field-proven experimental protocols for its empirical determination and verification. This document is designed for researchers, chemists, and drug development professionals, offering both predictive insights and a practical framework for laboratory characterization.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its structure and molecular weight. This is achieved through a combination of spectroscopic and spectrometric techniques that together provide a complete picture of the molecule.

Predicted Molecular Properties

The identity of the molecule is established by its constituent atoms and their arrangement.

| Property | Predicted Value | Rationale / Method of Calculation |

| Chemical Structure | Based on IUPAC name. | |

| Molecular Formula | C₁₁H₁₃FO₃ | Derived from counting the atoms in the chemical structure. |

| Molecular Weight | 212.22 g/mol | Calculated by summing the atomic weights of all atoms in the molecular formula.[2] |

| Monoisotopic Mass | 212.08487 Da | Calculated using the mass of the most abundant isotopes of the constituent elements. |

Workflow for Structural & Identity Verification

A multi-technique approach is essential for rigorously confirming the identity of a newly synthesized compound. Mass spectrometry provides the molecular weight, while NMR and IR spectroscopy elucidate the specific arrangement of atoms and functional groups.

Caption: Standard workflow for the confirmation of a synthesized organic compound.

Experimental Protocols for Structural Elucidation

1.3.1. Mass Spectrometry (MS) for Molecular Weight Determination

-

Causality: Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of the ionized molecule.[3] This provides a highly accurate molecular weight, serving as the primary confirmation of the compound's elemental formula.[4][5]

-

Protocol:

-

Sample Preparation: Dissolve a small amount (~0.1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10-50 µg/mL.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source. Calibrate the instrument using a known standard.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes. The molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) should be the target.

-

Analysis: Identify the peak corresponding to the molecular ion. The measured mass should match the theoretical monoisotopic mass of C₁₁H₁₃FO₃ (212.08487 Da) within a narrow tolerance (typically < 5 ppm). The highest mass ion in the spectrum is generally considered the molecular ion.[6]

-

1.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

-

Causality: NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁹F).[7][8][9] It allows for the mapping of the carbon-hydrogen framework and confirmation of substituent positions.

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR: Acquire a proton NMR spectrum. The expected signals would include aromatic protons (doublets and triplets in the ~6.5-7.5 ppm region), the ethyl ester protons (a quartet around 4.1 ppm and a triplet around 1.2 ppm), and the propanoate chain methylene protons (two triplets around 2.6-2.9 ppm). Integration of the peaks should correspond to the number of protons in each environment.

-

¹³C NMR: Acquire a carbon-13 spectrum. This will show distinct signals for each unique carbon atom, including the carbonyl carbon (~170 ppm), aromatic carbons (some showing C-F coupling), and aliphatic carbons.

-

¹⁹F NMR: Acquire a fluorine-19 spectrum to confirm the presence and environment of the single fluorine atom.

-

2D NMR (COSY, HSQC/HMBC): If the structure is ambiguous, 2D NMR experiments can be run to establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), definitively proving the connectivity.[10][11]

-

1.3.3. Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

-

Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]

-

Protocol:

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance) spectrometer.

-

Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands.[13] For this compound, key expected peaks include:

-

O-H stretch (phenol): A strong, broad band around 3200-3500 cm⁻¹.

-

C-H stretch (aromatic & aliphatic): Peaks between 2850-3100 cm⁻¹.

-

C=O stretch (ester): A very strong, sharp peak around 1715-1735 cm⁻¹.

-

C=C stretch (aromatic): Peaks around 1500-1600 cm⁻¹.

-

C-O stretch (ester & phenol): Strong peaks in the 1050-1300 cm⁻¹ region.

-

C-F stretch: A strong peak typically in the 1000-1250 cm⁻¹ region.

-

-

Core Physicochemical Properties: Predictions and Determination

The following properties are critical for understanding the compound's behavior in both chemical and biological contexts.

| Property | Predicted Value / Range | Influence of Structural Features |

| Melting Point | 35 - 50 °C | The related compound, ethyl 3-(2-hydroxyphenyl)propanoate, has a melting point of 39-42 °C.[14] The addition of fluorine may slightly alter crystal packing and intermolecular forces, but a similar range is expected. |

| Boiling Point | >300 °C (at 760 mmHg) | The high boiling point is due to the polar nature, hydrogen bonding capability (hydroxyl group), and relatively high molecular weight. Distillation would likely require vacuum. |

| Aqueous Solubility | Sparingly Soluble | The ester and fluoro groups contribute to lipophilicity, while the phenolic hydroxyl group enhances aqueous solubility via hydrogen bonding. Overall solubility is likely low but will be pH-dependent. |

| pKa (Phenolic Hydroxyl) | 8.5 - 9.5 | The pKa of phenol is ~10. The ortho-fluoro group is electron-withdrawing, which will stabilize the phenoxide conjugate base, making the phenol more acidic (lower pKa) than phenol itself. |

| LogP (Octanol/Water Partition Coefficient) | ~2.0 - 2.5 | This value predicts moderate lipophilicity, suggesting potential for membrane permeability. The fluoro group increases lipophilicity compared to the non-fluorinated analogue. |

Melting Point (MP) Determination

-

Causality: The melting point is a key indicator of a solid compound's purity.[15] Pure crystalline compounds typically have a sharp melting point range (0.5-1.0 °C), whereas impurities lead to a depressed and broadened range.[16]

-

Protocol (Capillary Method):

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading: Tap the open end of a capillary tube into the powder to collect a small amount (2-3 mm height).

-

Measurement: Place the capillary tube into a calibrated melting point apparatus.[17]

-

Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.[18]

-

Boiling Point (BP) Determination

-

Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[19] It is a characteristic physical property useful for identification and assessing purity of volatile liquids.[20] For high-boiling point compounds, determination is typically done under reduced pressure to prevent decomposition.

-

Protocol (Micro-Boiling Point Method):

-

Apparatus Setup: Place a small amount (~0.5 mL) of the liquid sample into a small test tube. Place a smaller, sealed-end capillary tube into the test tube, open-end down.[21]

-

Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., a Thiele tube or a metal block).

-

Observation: As the sample heats, a stream of bubbles will emerge from the inverted capillary as trapped air and then sample vapor escape.

-

Cooling: Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

-

Measurement: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[21] This indicates that the external pressure has just overcome the vapor pressure of the liquid.

-

Aqueous Solubility Determination

-

Causality: Solubility is the maximum amount of a solute that can be dissolved in a solvent at a given temperature.[22] It is a critical parameter for drug development, impacting dissolution and bioavailability. The "shake-flask" method is a traditional and reliable technique.[23]

-

Protocol (Shake-Flask Method):

-

Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer solution) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Alternatively, centrifuge or filter the suspension using a syringe filter (e.g., 0.22 µm PVDF) that does not bind the analyte to separate the saturated solution from the excess solid.

-

Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent (e.g., mobile phase for HPLC).

-

Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC-UV.[24]

-

Calculation: Back-calculate to find the concentration in the original saturated solution, which represents the solubility.

-

pKa Determination

-

Causality: The pKa is the negative log of the acid dissociation constant and represents the pH at which the protonated and deprotonated forms of an ionizable group are present in equal concentrations. The phenolic hydroxyl group is acidic. Determining its pKa is vital as ionization state affects solubility, lipophilicity, and receptor binding. Spectrophotometric or potentiometric titration methods are commonly used.[25][26]

-

Protocol (UV-Vis Spectrophotometry):

-

Solution Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 7 to 11). Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

-

Sample Preparation: Add a small, constant amount of the compound stock solution to each buffer solution to create a set of samples with varying pH.

-

Spectral Acquisition: Measure the UV-Vis absorbance spectrum for each sample over a relevant wavelength range (e.g., 220-350 nm). The phenolic and phenoxide forms will have different absorbance spectra.

-

Data Analysis: Plot the absorbance at a selected wavelength (where the difference between the two forms is maximal) against the pH of the solutions. The resulting data should form a sigmoidal curve.

-

pKa Calculation: The pKa is the pH value at the inflection point of this curve.[25][27]

-

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Chromatographic Purity Assessment

-

Causality: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of organic compounds.[28] It separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase, allowing for the quantification of the main compound and any impurities.[29][30]

-

Protocol (Reversed-Phase HPLC):

-

Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is a common starting point. A typical gradient might be 10% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 275 nm).

-

Sample Preparation: Prepare a sample solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water) at a concentration of ~0.5-1.0 mg/mL. Ensure the sample is fully dissolved and filtered before injection.[31]

-

Injection & Analysis: Inject a small volume (e.g., 10 µL) and run the gradient. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 3. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 4. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 5. scribd.com [scribd.com]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. researchgate.net [researchgate.net]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 14. ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4 [thegoodscentscompany.com]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. westlab.com [westlab.com]

- 18. pennwest.edu [pennwest.edu]

- 19. Video: Boiling Points - Concept [jove.com]

- 20. vernier.com [vernier.com]

- 21. uomus.edu.iq [uomus.edu.iq]

- 22. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 23. lup.lub.lu.se [lup.lub.lu.se]

- 24. education.com [education.com]

- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 26. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 27. ulm.edu [ulm.edu]

- 28. conductscience.com [conductscience.com]

- 29. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. static.igem.org [static.igem.org]

An In-depth Technical Guide to the Synthesis of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate, a key intermediate in the development of various pharmaceutical compounds. The content is tailored for researchers, scientists, and drug development professionals, offering not just a protocol but also the scientific rationale behind the procedural choices.

Introduction: The Significance of this compound

This compound is a valuable building block in medicinal chemistry. The presence of a fluorine atom on the phenyl ring can significantly enhance the metabolic stability and binding affinity of a drug molecule. The hydroxyphenyl and propanoate moieties offer versatile handles for further chemical modifications, making this compound a crucial starting material for the synthesis of a wide range of biologically active molecules. This guide will focus on a robust and scalable synthesis route starting from a commercially available precursor.

Recommended Synthesis Pathway: Fischer-Speier Esterification

The most direct and industrially scalable approach to synthesize this compound is through the Fischer-Speier esterification of 2-Fluoro-4-hydroxyphenylacetic acid. This method is favored for its use of readily available and inexpensive reagents, straightforward workup procedure, and generally high yields.

The overall reaction is as follows:

An In-depth Technical Guide to Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Foreword: The Strategic Role of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for modulating pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively empower chemists to fine-tune acidity, basicity, metabolic stability, and binding affinity of drug candidates. This guide delves into the specifics of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate, a fluorinated phenylpropanoate derivative, offering a comprehensive overview for researchers, scientists, and professionals engaged in the multifaceted process of drug development. While this molecule may not be extensively documented in peer-reviewed literature as a final drug product, its structural motifs are of significant interest as a versatile building block in the synthesis of more complex bioactive molecules. This document aims to provide a thorough understanding of its chemical identity, plausible synthetic routes, and potential applications, grounded in established chemical principles and analogous findings for related compounds.

Molecular Profile and Physicochemical Properties

This compound is a small molecule characterized by a phenyl ring substituted with a fluorine atom, a hydroxyl group, and an ethyl propanoate chain. This combination of functional groups suggests its potential as a versatile intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 691904-78-6 | [1][2] |

| Molecular Formula | C₁₁H₁₃FO₃ | [1] |

| Molecular Weight | 212.22 g/mol | [1][3] |

| Appearance | Not specified in literature; likely a solid or oil | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, dichloromethane, and ethyl acetate. | |

| Storage | Recommended to be stored in a dry, sealed container at 2-8°C. | [1] |

Synthesis and Purification: A Proposed Methodological Approach

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Knoevenagel Condensation to form Ethyl (E)-3-(2-fluoro-4-hydroxyphenyl)acrylate

This step involves the condensation of 2-fluoro-4-hydroxybenzaldehyde with a malonic ester derivative to form an α,β-unsaturated ester.

-

Reagents and Solvents:

-

2-Fluoro-4-hydroxybenzaldehyde (1.0 eq)

-

Malonic acid monoethyl ester (1.1 eq)

-

Piperidine (catalytic amount, ~0.1 eq)

-

Toluene (solvent)

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-fluoro-4-hydroxybenzaldehyde, malonic acid monoethyl ester, and toluene.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the condensation reaction.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl (E)-3-(2-fluoro-4-hydroxyphenyl)acrylate.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Step 2: Catalytic Hydrogenation to Yield this compound

This step involves the reduction of the carbon-carbon double bond of the acrylate intermediate.

-

Reagents and Solvents:

-

Ethyl (E)-3-(2-fluoro-4-hydroxyphenyl)acrylate (1.0 eq)

-

Palladium on carbon (Pd/C, 10% w/w, catalytic amount)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve the purified Ethyl (E)-3-(2-fluoro-4-hydroxyphenyl)acrylate in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is completely consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain the final product, this compound.

-

Purification and Characterization

The final product can be further purified by vacuum distillation or column chromatography if necessary. The purity and identity of the compound should be confirmed by standard analytical techniques.

-

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃): Expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, two triplets for the two methylene groups of the propanoate chain, and aromatic protons showing coupling to the fluorine atom. The phenolic proton would likely appear as a broad singlet.

-

¹³C NMR (CDCl₃): Expected signals would include those for the carbonyl carbon of the ester, the carbons of the ethyl group, the two methylene carbons of the propanoate chain, and the aromatic carbons, with the carbon bearing the fluorine showing a large one-bond C-F coupling constant.

-

IR (neat or KBr): Expected characteristic peaks would include a broad O-H stretch for the phenol, a strong C=O stretch for the ester, C-O stretches, and C-F and C-H stretches in the aromatic and aliphatic regions.

-

Mass Spectrometry (EI or ESI): The molecular ion peak corresponding to the molecular weight of 212.22 should be observed, along with characteristic fragmentation patterns.

-

Potential Applications in Drug Development and Medicinal Chemistry

While direct biological activity data for this compound is scarce in published literature, its structural features suggest several potential applications as a key intermediate or scaffold in drug discovery.

Role as a Pharmaceutical Intermediate

Phenylpropanoic acid derivatives are important structural motifs in a variety of pharmaceuticals. For instance, non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are based on a phenylpropionic acid core. The subject compound, with its reactive hydroxyl and ester functionalities, can serve as a starting material for the synthesis of more complex molecules. The hydroxyl group can be a handle for ether or ester linkages, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

The Influence of Fluorine in Drug Design

The presence of a fluorine atom on the phenyl ring is a key feature that can significantly impact the properties of molecules derived from this scaffold. The introduction of fluorine can:

-

Enhance Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

-

Modulate Acidity: The electron-withdrawing nature of fluorine can lower the pKa of the phenolic hydroxyl group, which can affect its binding to biological targets and its pharmacokinetic properties.

-

Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to enhanced potency.

Potential as a Scaffold for Bioactive Compounds

Derivatives of 3-(hydroxyphenyl)propanoic acid have been investigated for a range of biological activities, including antioxidant, antimicrobial, and anticancer properties.[4][5] The phenolic hydroxyl group is a known scavenger of reactive oxygen species, suggesting that derivatives of this compound could be explored for their antioxidant potential. Furthermore, the overall scaffold can be elaborated to target various enzymes and receptors implicated in disease.

Caption: Potential utility of this compound in drug discovery.

Conclusion and Future Perspectives

This compound represents a valuable, albeit under-documented, building block for medicinal chemistry and drug development. Its combination of a fluorinated phenyl ring, a reactive hydroxyl group, and an ethyl propanoate moiety makes it an attractive starting material for the synthesis of a diverse range of potential therapeutic agents. The proposed synthetic route offers a practical approach for its preparation in a laboratory setting.

Future research efforts should focus on the full characterization of this compound, including detailed spectroscopic analysis and the exploration of its reactivity in various chemical transformations. Furthermore, the synthesis and biological evaluation of a library of compounds derived from this scaffold could uncover novel lead compounds for a variety of disease targets. The strategic placement of the fluorine atom in this molecule provides a compelling rationale for its further investigation in the quest for safer and more effective medicines.

References

- 1. 691904-78-6|this compound|BLD Pharm [bldpharm.com]

- 2. 691904-78-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate is a functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, its structural motifs—a fluorinated phenol and a propanoate ester—are well-established pharmacophores. This guide provides a comprehensive overview of its probable synthetic routes, physicochemical properties, and potential applications, particularly in the realm of drug development. The strategic incorporation of fluorine and a hydroxyl group on the phenyl ring offers unique opportunities to modulate the biological activity and pharmacokinetic properties of larger molecules.[1][2][3] This document serves as a technical resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Fluorinated Phenolic Scaffolds

The introduction of fluorine into organic molecules is a cornerstone of modern drug design.[1][3] Its unique properties, including high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][4][5] When combined with a phenolic hydroxyl group, which can act as a hydrogen bond donor and acceptor, the resulting fluoro-hydroxyphenyl moiety becomes a powerful tool for medicinal chemists. This compound embodies this strategic combination, presenting a versatile scaffold for further chemical elaboration.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C₁₁H₁₃FO₃ | 212.22 | Ortho-fluorine substitution, para-hydroxyl group |

| Ethyl 3-(2-hydroxyphenyl)propanoate | C₁₁H₁₄O₃ | 194.23 | Non-fluorinated analog[6] |

| Ethyl 3-(4-hydroxyphenyl)propanoate | C₁₁H₁₄O₃ | 194.23 | Isomeric analog |

Synthetic Strategies: A Plausible Pathway

While a specific, documented synthesis for this compound is not readily found, a logical and efficient synthetic route can be postulated based on established organic chemistry principles. A plausible approach involves the catalytic hydrogenation of a precursor, Ethyl 3-(2-fluoro-4-hydroxyphenyl)propenoate.

Proposed Synthetic Workflow

A potential two-step synthesis is outlined below, starting from commercially available 2-fluoro-4-hydroxybenzaldehyde.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Knoevenagel Condensation to Ethyl 3-(2-fluoro-4-hydroxyphenyl)propenoate

-

To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in ethanol, add diethyl malonate (1.1 eq).

-

Add a catalytic amount of piperidine and a few drops of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid, Ethyl 3-(2-fluoro-4-hydroxyphenyl)propenoate, is collected by filtration, washed with cold water, and dried.

Causality of Experimental Choices: The Knoevenagel condensation is a classic and reliable method for forming carbon-carbon double bonds. Piperidine acts as a basic catalyst to deprotonate the active methylene group of diethyl malonate, while acetic acid serves to protonate the intermediate alkoxide. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction.

Step 2: Catalytic Hydrogenation to this compound

-

Dissolve the synthesized Ethyl 3-(2-fluoro-4-hydroxyphenyl)propenoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) in a hydrogenation apparatus.

-

Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the desired product, this compound.

Causality of Experimental Choices: Catalytic hydrogenation is a standard and highly efficient method for the reduction of alkenes.[7] Palladium on carbon is a widely used and effective catalyst for this transformation due to its high activity and selectivity. The use of a hydrogen atmosphere provides the necessary reducing agent. Solvents like ethanol and ethyl acetate are chosen for their ability to dissolve the substrate and their inertness under the reaction conditions.

Role in Drug Discovery: A Versatile Building Block

The structural features of this compound make it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. The propanoate side chain can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in drug molecules. The phenolic hydroxyl group can be alkylated or used as a handle for further functionalization. The fluorine atom can enhance metabolic stability and binding affinity.[2][3][8]

Caption: Potential derivatization pathways for this compound in drug discovery.

Potential Therapeutic Targets

Phenylpropanoic acid derivatives are known to exhibit a wide range of biological activities. For example, they are found in the structures of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The specific substitution pattern of this compound suggests its potential as a precursor for inhibitors of enzymes such as cyclooxygenases (COX), lipoxygenases, and various kinases. The fluoro and hydroxyl groups can be strategically employed to optimize interactions within the active site of a target protein.

Conclusion and Future Perspectives

This compound represents a valuable, yet underexplored, chemical entity. While its specific discovery and history remain to be fully elucidated, its synthesis is achievable through well-established chemical transformations. The true potential of this compound lies in its utility as a versatile building block for the creation of novel molecules with tailored biological activities. The principles of fluorine in drug design strongly suggest that derivatives of this scaffold could lead to the development of new and improved therapeutic agents.[1][2][3] Further research into the derivatization of this compound and the biological evaluation of its analogs is highly encouraged.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions | MDPI [mdpi.com]

- 8. scispace.com [scispace.com]

An In-Depth Technical Guide to Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate is a fluorinated aromatic carboxylic acid ester. The presence of a fluorine atom on the phenyl ring can significantly alter the molecule's physicochemical and biological properties compared to its non-fluorinated analog. This strategic fluorination is a common approach in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of this compound, with a focus on its relevance in research and drug development.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃FO₃ | [1][2] |

| Molecular Weight | 212.22 g/mol | [2][3] |

| CAS Number | 691904-78-6 | [1][2] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis

Hypothetical Synthesis Workflow

Caption: A potential synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 3-(2-fluoro-4-hydroxyphenyl)propanoic acid in excess anhydrous ethanol, a catalytic amount of concentrated sulfuric acid is slowly added.

-

Reaction Conditions: The mixture is heated to reflux and stirred for several hours. The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

For unambiguous identification and characterization of this compound, various spectroscopic techniques are employed. While a comprehensive public database of spectra for this specific compound is not available, chemical suppliers often provide this data upon request.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the ethyl group (a triplet and a quartet), the propyl chain protons, and the aromatic protons, with coupling patterns influenced by the fluorine substituent.

-

¹³C NMR would provide signals for each unique carbon atom in the molecule.

-

¹⁹F NMR would show a signal corresponding to the single fluorine atom on the aromatic ring.

-

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak expected at m/z 212.22.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ester, and the C-F bond.

Applications in Drug Development and Research

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Phenylpropanoate derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial properties.

The introduction of a fluorine atom at the ortho position to the propyl side chain can have several implications for its potential as a drug candidate or a research tool:

-

Metabolic Stability: The C-F bond is very strong and can block metabolic oxidation at that position, potentially increasing the half-life of the compound in biological systems.

-

Binding Interactions: Fluorine can act as a hydrogen bond acceptor and can also engage in electrostatic interactions, potentially altering the binding affinity and selectivity of the molecule for its biological target.

-

Conformational Effects: The presence of the fluorine atom can influence the preferred conformation of the molecule, which can be critical for its interaction with a protein's binding site.

Given these properties, this compound could serve as a valuable building block or intermediate in the synthesis of more complex molecules for drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information. General handling guidelines include:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry and drug discovery. Its fluorinated structure offers intriguing possibilities for modulating biological activity and pharmacokinetic properties. While detailed research on this specific molecule is not widely published, its structural components suggest it could be a valuable tool for the synthesis of novel therapeutic agents. Further investigation into its biological effects is warranted to fully elucidate its potential.

References

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate, a compound of interest in pharmaceutical research. In the absence of extensive public data for this specific molecule, this document synthesizes foundational chemical principles, established regulatory guidelines, and field-proven methodologies. It explains the causal relationships behind experimental choices, offering researchers a robust, self-validating system for characterization. The guide details protocols for solubility determination across various media and outlines a thorough stability testing program, including forced degradation studies, based on the International Council for Harmonisation (ICH) guidelines. The anticipated influence of the fluorine substituent on the molecule's physicochemical properties is a central theme, providing a predictive lens for its behavior.

Introduction: Understanding the Molecule

This compound is a substituted phenolic ester. Its structure comprises a benzene ring with a hydroxyl group, a fluorine atom ortho to the propanoate side chain, and an ethyl ester functional group. This combination of moieties suggests its potential utility as an intermediate or active pharmaceutical ingredient (API), where properties like solubility and stability are paramount for bioavailability, formulation, and shelf-life.

The presence of the fluorine atom is a critical feature. Fluorine's high electronegativity can significantly alter the physicochemical properties of a molecule compared to its non-fluorinated analogue.[1][2] Key anticipated effects include:

-

Modulation of Acidity (pKa): The electron-withdrawing nature of fluorine is expected to increase the acidity of the phenolic hydroxyl group, lowering its pKa. This has direct implications for solubility at different physiological pH values.[2]

-

Increased Lipophilicity: Fluorine substitution typically enhances lipophilicity (LogP), which can influence both solubility in organic media and permeability across biological membranes.[3]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and can block sites of oxidative metabolism, potentially increasing the molecule's in-vivo half-life.[1][2][4]

-

Altered Chemical Reactivity: The inductive effect of fluorine can influence the reactivity of adjacent functional groups, potentially affecting degradation rates under stress conditions.[1]

This guide will provide the necessary protocols to empirically determine these properties.

Solubility Characterization

Determining the solubility of an API is a foundational step in drug development.[5][6] The objective is to ascertain the equilibrium solubility in aqueous and relevant organic media, which informs formulation strategies and biopharmaceutical classification.

Scientific Rationale for Methodology

The shake-flask method is the gold standard for determining equilibrium (or thermodynamic) solubility due to its reliability and direct measurement of a saturated state.[5] For an ionizable compound like this compound (due to its phenolic group), determining solubility as a function of pH is critical. The World Health Organization (WHO) and other regulatory bodies recommend evaluating solubility across the physiological pH range of 1.2 to 6.8 to support biowaiver applications and predict in-vivo dissolution.[7]

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the steps to determine the pH-solubility profile using the shake-flask method.

Step 1: Preparation of Buffer Solutions

-

Prepare aqueous buffer solutions at a minimum of three pH levels:

-

pH 1.2 (e.g., 0.1 N HCl or simulated gastric fluid without enzymes)

-

pH 4.5 (e.g., Acetate buffer)

-

pH 6.8 (e.g., Phosphate buffer)

-

-

All measurements should be performed at a constant, controlled temperature, typically 37 ± 1 °C, to simulate physiological conditions.[7]

Step 2: Sample Preparation and Equilibration

-

Add an excess amount of this compound to flasks containing each buffer solution. The excess solid ensures that equilibrium with a saturated solution is achieved.

-

Seal the flasks to prevent solvent evaporation.

-

Agitate the flasks at a constant temperature (37 °C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time required should be established by preliminary experiments showing that the concentration in solution has become constant.

Step 3: Sample Separation and Analysis

-

After equilibration, allow the samples to stand to let undissolved solids settle.

-

Separate the supernatant from the solid by centrifugation or filtration (using a filter that does not adsorb the compound).

-

Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

Step 4: Data Interpretation

-

Calculate the solubility at each pH point, typically expressed in mg/mL or µg/mL.

-

Perform each determination in triplicate to ensure reproducibility.[7]

-

The lowest measured solubility across the pH 1.2-6.8 range determines the compound's solubility classification.

Diagram: Solubility Determination Workflow

Caption: Workflow for pH-dependent equilibrium solubility determination.

Stability Assessment and Degradation Pathway Elucidation

Stability testing is mandated by regulatory agencies to ensure that a drug substance maintains its quality, safety, and efficacy throughout its proposed re-test period or shelf life.[10][11] The strategy involves long-term studies under intended storage conditions and accelerated studies under elevated stress to predict degradation.[12]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of developing and validating a stability-indicating analytical method.[13][14] They provide critical insights into the intrinsic stability of the molecule and its likely degradation pathways.[15]

Scientific Rationale: The functional groups present in this compound—an ester and a phenol—dictate the necessary stress conditions.

-

Hydrolysis: Esters are susceptible to cleavage by water, a reaction catalyzed by both acid and base, to yield a carboxylic acid and an alcohol.[16][17][18]

-

Oxidation: Phenolic moieties are prone to oxidation, which can lead to the formation of quinone-type structures or polymeric degradation products.[13]

-

Photolysis & Thermal Stress: These conditions assess the molecule's sensitivity to light and heat, which are common environmental factors during manufacturing and storage.[19]

Table 1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent / Condition | Rationale |

| Acid Hydrolysis | 0.1 M HCl, Heat (e.g., 60°C) | To induce acid-catalyzed hydrolysis of the ethyl ester.[19] |

| Base Hydrolysis | 0.1 M NaOH, Room Temp | To induce base-catalyzed hydrolysis (saponification) of the ester.[18][19] |

| Oxidation | 3% H₂O₂, Room Temp | To assess susceptibility to oxidative degradation, primarily at the phenol group.[15] |

| Thermal | 80°C, Solid State & Solution | To evaluate intrinsic thermal stability.[13] |

| Photostability | ICH Q1B conditions (UV/Vis light) | To determine light sensitivity.[10] |

Protocol:

-

Prepare solutions of the API (e.g., 1 mg/mL) in the respective stress media. For thermal studies, test both solid API and a solution.

-

Expose the samples to the conditions for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute for analysis.

-

Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method (e.g., HPLC). The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[19]

Diagram: Potential Degradation Pathways

Caption: Predicted primary degradation pathways for the target molecule.

Formal Stability Studies (ICH Q1A)

Formal stability studies provide the definitive data for establishing a re-test period.[10][20] These studies must be conducted on at least three primary batches of the API.[11]

Scientific Rationale: The ICH Q1A(R2) guideline provides a harmonized approach to stability testing that is accepted by major global regulatory bodies.[10][21] It defines specific storage conditions that simulate climatic zones and accelerated conditions designed to increase the rate of chemical degradation.

Table 2: ICH Q1A(R2) Stability Study Conditions

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (for submission) | 0, 3, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

RH = Relative Humidity

Protocol:

-

Package the API samples in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

-

Place the samples in validated stability chambers set to the conditions specified in Table 2.

-

At each designated time point, remove samples and analyze them for a comprehensive set of quality attributes.

-

Analytical Testing: The testing protocol should include, but is not limited to:

-

Assay: To determine the potency of the API.

-

Purity: To quantify known and unknown degradation products.

-

Appearance: Visual inspection for changes in color or physical state.

-

Water Content: (if applicable)

-

-

Evaluation of Results: A "significant change" for an API is defined as a failure to meet its specification.[11][12] The data from these studies are evaluated to propose a re-test period, during which the API is expected to remain within its quality specifications under the defined storage conditions.

Conclusion

This guide has outlined a scientifically rigorous and regulatory-compliant approach to characterizing the solubility and stability of this compound. By integrating foundational principles of fluorine chemistry with established protocols like the shake-flask method and ICH-guided stability studies, researchers can generate the robust data necessary for informed decision-making in the drug development process. The provided methodologies for forced degradation will not only support the development of a validated, stability-indicating analytical method but also elucidate the degradation pathways, ultimately ensuring the quality and safety of the final product.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. who.int [who.int]

- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 10. database.ich.org [database.ich.org]

- 11. pharma.gally.ch [pharma.gally.ch]

- 12. ikev.org [ikev.org]

- 13. rjptonline.org [rjptonline.org]

- 14. acdlabs.com [acdlabs.com]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 21. ICH Official web site : ICH [ich.org]

Methodological & Application

synthesis of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate from 2-fluoro-4-hydroxyphenol

Application Note: A-034

Synthesis of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a substituted phenyl ring and a propanoate side chain, makes it a versatile scaffold for creating molecules with diverse biological activities.

This application note provides a detailed, three-step synthetic protocol for the preparation of this compound. The synthesis commences from 2-fluoro-4-hydroxybenzaldehyde, a readily available starting material. It is important to note that the user-specified starting material, "2-fluoro-4-hydroxyphenol," is an ambiguous chemical name. 2-fluoro-4-hydroxybenzaldehyde represents a logical and practical precursor for the target molecule.

The synthetic strategy involves an initial Knoevenagel condensation to form the carbon-carbon double bond, followed by a catalytic hydrogenation to reduce the alkene, and concluding with a Fischer esterification to yield the final product. This route is efficient, scalable, and utilizes well-established chemical transformations.

Synthetic Strategy

The overall synthetic pathway is depicted below. The process is designed for high yield and purity, with each step employing standard laboratory techniques and reagents.

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

Materials and Reagents

| Reagent | CAS Number | Supplier | Purity |

| 2-fluoro-4-hydroxybenzaldehyde | 450-84-0 | Sigma-Aldrich | ≥98% |

| Malonic Acid | 141-82-2 | Acros Organics | 99% |

| Pyridine | 110-86-1 | Fisher Scientific | ≥99.8% |

| Piperidine | 110-89-4 | Alfa Aesar | 99% |

| Palladium on Carbon (10 wt. % Pd) | 7440-05-3 | Strem Chemicals | - |

| Ethanol, Anhydrous | 64-17-5 | J.T. Baker | ≥99.5% |

| Sulfuric Acid, Concentrated | 7664-93-9 | EMD Millipore | 95-98% |

| Ethyl Acetate, ACS Grade | 141-78-6 | VWR Chemicals | ≥99.5% |

| Hexanes, ACS Grade | 110-54-3 | VWR Chemicals | ≥98.5% |

| Hydrochloric Acid, Concentrated | 7647-01-0 | Fisher Chemical | 37% |

| Sodium Sulfate, Anhydrous | 7757-82-6 | BDH Chemicals | ≥99% |

Step 1: Synthesis of 3-(2-fluoro-4-hydroxyphenyl)acrylic acid

This step involves a Knoevenagel condensation reaction. The basic catalysts, pyridine and piperidine, facilitate the deprotonation of malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation lead to the desired acrylic acid derivative.

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-hydroxybenzaldehyde (10.0 g, 71.4 mmol) and malonic acid (11.1 g, 106.1 mmol).[1][2][3]

-

Add pyridine (50 mL) and piperidine (1.0 mL, 10.1 mmol) to the flask.[4][5][6][7][8][9][10][11][12][13]

-

Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

-

Acidify the mixture to pH 1-2 by the slow addition of concentrated hydrochloric acid.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried in a vacuum oven at 60 °C to a constant weight.

Step 2: Synthesis of 3-(2-fluoro-4-hydroxyphenyl)propanoic acid

The double bond of the acrylic acid is reduced via catalytic hydrogenation. Palladium on carbon is an effective catalyst for this transformation, providing a high yield of the saturated carboxylic acid.

Protocol:

-

In a 500 mL hydrogenation flask, dissolve the dried 3-(2-fluoro-4-hydroxyphenyl)acrylic acid (from Step 1, assuming ~12.0 g, 65.9 mmol) in 150 mL of ethanol.[14][15][16]

-

Carefully add 10% Palladium on carbon (0.6 g, 5 mol% Pd) to the solution.[17][18][19][20]

-

The flask is connected to a hydrogenation apparatus, purged with nitrogen, and then pressurized with hydrogen gas to 50 psi.

-

The mixture is shaken or vigorously stirred at room temperature for 12 hours, or until hydrogen uptake ceases.

-

The catalyst is removed by filtration through a pad of Celite, and the filter cake is washed with ethanol (2 x 20 mL).

-

The filtrate is concentrated under reduced pressure to yield the crude product, which is used in the next step without further purification.

Step 3: Synthesis of this compound

The final step is a Fischer esterification, where the carboxylic acid is reacted with ethanol in the presence of a strong acid catalyst to form the ethyl ester.

Protocol:

-

To the crude 3-(2-fluoro-4-hydroxyphenyl)propanoic acid (from Step 2, assuming ~12.1 g, 65.7 mmol), add 150 mL of anhydrous ethanol.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0 mL) as a catalyst.[21][22][23][24][25]

-

The reaction mixture is heated to reflux (approximately 78 °C) for 6 hours.

-

After cooling, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate (150 mL) and washed with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).[26][27][28][29][30]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product.

-

Purification is achieved by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Expected Value |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₁H₁₃FO₃ |

| Molecular Weight | 212.22 g/mol |

| ¹H NMR (CDCl₃) | δ (ppm): 1.25 (t, 3H), 2.65 (t, 2H), 2.90 (t, 2H), 4.15 (q, 2H), 6.60-6.75 (m, 2H), 6.95 (t, 1H), 5.0 (br s, 1H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 14.2, 29.8, 35.5, 60.5, 103.1 (d), 112.8 (d), 117.5 (d), 125.0 (d), 154.0 (d), 157.5 (d), 172.8 |

| Mass Spec (ESI) | m/z: 213.08 [M+H]⁺ |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow.

Safety and Handling

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Pyridine and Piperidine are flammable and toxic; handle with care.[4][5][6][7][8][9][10][11][12][13]

-

Concentrated acids (HCl, H₂SO₄) are corrosive and can cause severe burns.[21][22][23][24][25] Add them slowly and with cooling.

-

Palladium on carbon is a flammable solid and can ignite in the air, especially when dry.[17][18][19][20] Handle the catalyst as a slurry and do not allow it to dry.

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and leak-tested.

-

Organic solvents like ethanol and ethyl acetate are flammable.[14][15][16][26][27][28][29][30] Keep them away from ignition sources.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete reaction or loss during workup. | Ensure reflux temperature is maintained. Check the pH during acidification to ensure complete precipitation. |

| Incomplete reduction in Step 2 | Inactive catalyst or insufficient hydrogen pressure. | Use fresh catalyst. Ensure the system is properly sealed and pressurized. Increase reaction time if necessary. |

| Low yield in Step 3 | Incomplete esterification or loss during workup. | Use anhydrous ethanol to drive the equilibrium. Ensure sufficient reflux time. Be careful during the extraction to avoid emulsion formation. |

| Product is impure after column | Co-eluting impurities. | Adjust the eluent system for better separation. Consider a second column or an alternative purification method like recrystallization if applicable. |

References

- 1. Malonic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. carlroth.com [carlroth.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. chemos.de [chemos.de]

- 11. media.laballey.com [media.laballey.com]

- 12. kishida.co.jp [kishida.co.jp]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. guttmanenergy.com [guttmanenergy.com]

- 16. gpreinc.com [gpreinc.com]

- 17. carlroth.com [carlroth.com]

- 18. carlroth.com [carlroth.com]

- 19. fishersci.com [fishersci.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. fishersci.com [fishersci.com]

- 22. health.state.mn.us [health.state.mn.us]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. chemos.de [chemos.de]

- 25. seastarchemicals.com [seastarchemicals.com]

- 26. Ethyl Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. rcilabscan.com [rcilabscan.com]

- 29. fishersci.ca [fishersci.ca]

- 30. chemos.de [chemos.de]

Application Note: High-Purity Isolation of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate for Drug Development

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate is a key intermediate in the synthesis of various pharmaceutically active compounds. The presence of the fluoro and hydroxyl functional groups on the phenyl ring, combined with the ethyl propanoate side chain, makes it a versatile building block in medicinal chemistry. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, impact reaction kinetics, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the purification of this compound, ensuring a high degree of purity suitable for demanding drug development applications. The methodologies described herein are designed to be a self-validating system, with explanations for the causality behind each experimental choice.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. A common synthetic route to this compound is the Fischer esterification of 3-(2-fluoro-4-hydroxyphenyl)propanoic acid with ethanol, catalyzed by a strong acid such as sulfuric acid.[1][2]

Potential Impurities:

-

Unreacted 3-(2-fluoro-4-hydroxyphenyl)propanoic acid: Due to the reversible nature of Fischer esterification, some starting carboxylic acid will likely remain.[1]

-

Excess Ethanol: Ethanol is often used in excess to drive the reaction equilibrium towards the product.[2]

-

Acid Catalyst: Residual acid catalyst (e.g., sulfuric acid) will be present in the crude product.

-

Water: A byproduct of the esterification reaction.

-

Side-products: Potential for minor side-products from intermolecular reactions, though typically minimal under controlled conditions.

Purification Strategy Overview

The purification strategy is a multi-step process designed to systematically remove the anticipated impurities. It involves an initial aqueous workup to eliminate the bulk of acidic and water-soluble impurities, followed by flash column chromatography for the separation of the target ester from closely related organic impurities, and an optional final recrystallization step for achieving the highest possible purity.

PART 1: Aqueous Workup - The First Line of Defense

The initial workup is a critical step to remove the acid catalyst and the unreacted carboxylic acid starting material. This is achieved by liquid-liquid extraction.

Protocol 1: Extractive Workup

-

Reaction Quenching: Cool the reaction mixture to room temperature.

-

Solvent Addition: Dilute the reaction mixture with ethyl acetate. This will ensure the desired ester product is fully dissolved in the organic phase.

-

Aqueous Wash - Sodium Bicarbonate: Transfer the ethyl acetate solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This basic wash will neutralize the acidic catalyst and deprotonate the unreacted carboxylic acid, forming its sodium salt.[3] This salt is highly soluble in the aqueous layer and will be partitioned out of the organic phase.

-

Causality: The deprotonation of the carboxylic acid significantly increases its polarity, making it preferentially soluble in the aqueous phase.

-

-

Aqueous Wash - Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove any remaining water-soluble impurities and breaks up any emulsions that may have formed.[3]

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). These drying agents absorb residual water from the organic solvent.[3]

-

Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

PART 2: Flash Column Chromatography - The Core Purification

Flash column chromatography is a highly effective technique for separating the target ester from non-polar and closely related polar impurities that were not removed during the aqueous workup.[4][5] Given the polar nature of the phenolic hydroxyl group, a normal-phase silica gel column is the preferred stationary phase.[6]

Key Parameters for Flash Chromatography

| Parameter | Specification | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography, offering good resolution for moderately polar compounds. |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | A versatile solvent system for separating compounds of varying polarities.[4][6] |

| TLC Analysis | 30% Ethyl Acetate in Hexane | To determine the appropriate starting solvent composition for the column. The target compound should have an Rf value of approximately 0.2-0.3 for optimal separation. |

Protocol 2: Flash Column Chromatography

-

Column Packing: Prepare a silica gel column in a fume hood. The amount of silica should be approximately 50-100 times the weight of the crude product. Pack the column using a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully load the dried sample onto the top of the packed column.

-

Elution: Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (gradient elution) to 50% ethyl acetate in hexane. The less polar impurities will elute first, followed by the desired product.

-

Expert Insight: A gradient elution is more efficient than an isocratic elution for separating compounds with different polarities, as it allows for faster elution of all components while maintaining good resolution.

-

-

Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by thin-layer chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Visualization of the Purification Workflow

Caption: Workflow for the purification of this compound.

PART 3: Recrystallization - Achieving Ultimate Purity (Optional)

For applications requiring the highest degree of purity, a final recrystallization step can be employed. The principle of recrystallization relies on the differential solubility of the compound in a hot versus a cold solvent.[7]

Protocol 3: Recrystallization

-

Solvent Selection: A solvent pair of hexanes and ethyl acetate is a good starting point for the recrystallization of esters.[8][9] The goal is to find a solvent system where the compound is soluble in the hot solvent but sparingly soluble in the cold solvent.

-

Dissolution: Dissolve the purified ester from the column chromatography in a minimal amount of hot ethyl acetate.

-

Inducing Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy. The cloudiness indicates that the solution is saturated.

-

Crystal Formation: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. After reaching room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum to obtain the highly purified this compound.

Logical Flow of the Purification Process

Caption: Logical progression of the multi-step purification protocol.

Conclusion

The successful synthesis of high-quality active pharmaceutical ingredients relies on the purity of the preceding intermediates. The detailed protocol outlined in this application note provides a robust and reliable method for the purification of this compound. By understanding the likely impurity profile and employing a systematic purification strategy of extractive workup followed by flash column chromatography and optional recrystallization, researchers can confidently obtain this key building block with the high purity required for advanced drug discovery and development programs.

References

- 1. scienceinfo.com [scienceinfo.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. Chromatography [chem.rochester.edu]

- 5. science.uct.ac.za [science.uct.ac.za]

- 6. biotage.com [biotage.com]

- 7. rubingroup.org [rubingroup.org]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. m.youtube.com [m.youtube.com]

Application Notes & Protocols: The Strategic Use of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate in Modern Drug Discovery

Abstract & Introduction